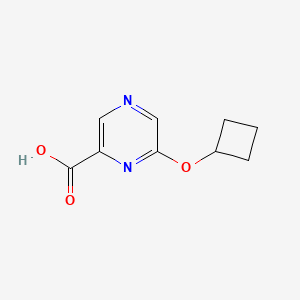

6-Cyclobutoxypyrazine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Cyclobutoxypyrazine-2-carboxylic acid (6-CBPA) is an organic compound belonging to the class of cyclobutoxypyrazines. It is an important intermediate in the synthesis of many other compounds, and is widely used in the pharmaceutical, agricultural, and food industries. Additionally, 6-CBPA has been studied for its potential to be used in scientific research applications due to its unique properties, such as its ability to act as a proton acceptor, a hydrogen bond donor, and an electron acceptor. In

Scientific Research Applications

Bioconversion and Synthesis of Antituberculous Agents

The study by Wieser et al. (1997) highlights the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp. DSM 6336, indicating its potential as a building block for new antituberculous agents. This process demonstrates the use of microbial biotransformation in creating valuable chemical entities from simpler structures, emphasizing the role of pyrazine derivatives in pharmaceutical synthesis (Wieser, Heinzmann, & Kiener, 1997).

Hapten Synthesis and Antibody Development

Goodrow et al. (1990) synthesized carboxylic acid derivatives of herbicides for use as haptens in developing immunoassays, showcasing the adaptability of pyrazine derivatives in creating diagnostic tools and enhancing our understanding of molecular recognition processes (Goodrow, Harrison, & Hammock, 1990).

Synthesis of Spirocyclic and Dioxopiperazine Derivatives

Research by González-Vera et al. (2005) on the synthesis of spirocyclic 2,6-dioxopiperazines from amino acid-derived alpha-amino nitriles illustrates the potential of pyrazine derivatives in creating complex molecular architectures, which could have implications in drug discovery and material science (González-Vera, García-López, & Herranz, 2005).

Antimicrobial Activity of Novel Heterocyclic Compounds

Behbehani et al. (2011) explored the use of 2-arylhydrazononitriles for preparing heterocyclic substances with promising antimicrobial activities, highlighting the importance of pyrazine derivatives in the development of new antimicrobial agents (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Environmental Applications: Degradation of Atrazine

A study by Balci et al. (2009) on the oxidative degradation of atrazine, an herbicide, using hydroxyl radicals, underscores the environmental applications of pyrazine derivatives in pollutant breakdown and remediation efforts (Balci, Oturan, Cherrier, & Oturan, 2009).

Mechanism of Action

Mode of Action

It is known that pyrazine-2-carboxylic acid derivatives, such as pyrazinamide, are converted into pyrazinoic acid (poa) by the action of pyrazinamidase/nicotinamidase in the mycobacterial cytoplasm . Once POA is produced, it effluxes to the more acidic extracellular environment, where it is protonated

properties

IUPAC Name |

6-cyclobutyloxypyrazine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c12-9(13)7-4-10-5-8(11-7)14-6-2-1-3-6/h4-6H,1-3H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYSKXQYMOYYRHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=NC(=CN=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-7-methoxy-2H-chromen-2-one](/img/structure/B2600722.png)

![N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2600728.png)

![1-methyl-9-(2-methylphenyl)-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2600729.png)

![3-(Methylsulfonyl)-5-oxo-2,4,7,11b-tetraaza-5H,7H-benzo[c]fluorene-6-carbonitrile](/img/structure/B2600738.png)

![5,11-Bis(4-fluorophenyl)-8-phenyl-5,11-diazonia-8lambda5-phosphatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene 8-oxide;trifluoromethanesulfonate](/img/structure/B2600740.png)

![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(4-pyrrol-1-ylpyridin-2-yl)methanone](/img/structure/B2600742.png)